molecular formula C9H6F2N2O B6314235 N-(4-Cyano-2,5-difluorophenyl)acetamide CAS No. 368857-25-4

N-(4-Cyano-2,5-difluorophenyl)acetamide

Cat. No.: B6314235
CAS No.: 368857-25-4
M. Wt: 196.15 g/mol
InChI Key: GEYSARPWHMMHFA-UHFFFAOYSA-N
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Description

N-(4-Cyano-2,5-difluorophenyl)acetamide is an organic compound with the molecular formula C9H6F2N2O It is characterized by the presence of a cyano group (-CN) and two fluorine atoms attached to a phenyl ring, along with an acetamide group (-CONH2)

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-Cyano-2,5-difluorophenyl)acetamide typically involves the reaction of 4-cyano-2,5-difluoroaniline with acetic anhydride. The reaction is carried out under reflux conditions in the presence of a suitable solvent such as dichloromethane or toluene. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure higher yields and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and solvent composition can optimize the production process.

Chemical Reactions Analysis

Types of Reactions

N-(4-Cyano-2,5-difluorophenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the cyano group to an amine group.

    Substitution: The fluorine atoms on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of carboxylic acids or other oxidized derivatives.

    Reduction: Formation of amines.

    Substitution: Formation of substituted phenylacetamides with various functional groups.

Scientific Research Applications

N-(4-Cyano-2,5-difluorophenyl)acetamide has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.

    Industry: Used in the development of advanced materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N-(4-Cyano-2,5-difluorophenyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The cyano and fluorine groups can enhance the compound’s binding affinity and selectivity towards these targets. The acetamide group can participate in hydrogen bonding interactions, further stabilizing the compound’s binding to its target.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-Cyano-2,6-difluorophenyl)acetamide
  • N-(4-Cyano-3,5-difluorophenyl)acetamide
  • N-(4-Cyano-2,5-dichlorophenyl)acetamide

Uniqueness

N-(4-Cyano-2,5-difluorophenyl)acetamide is unique due to the specific positioning of the cyano and fluorine groups on the phenyl ring. This arrangement can influence the compound’s chemical reactivity and biological activity, making it distinct from other similar compounds. The presence of two fluorine atoms can also enhance the compound’s stability and lipophilicity, which are important factors in drug design and material science applications.

Properties

IUPAC Name

N-(4-cyano-2,5-difluorophenyl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6F2N2O/c1-5(14)13-9-3-7(10)6(4-12)2-8(9)11/h2-3H,1H3,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GEYSARPWHMMHFA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=C(C=C(C(=C1)F)C#N)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6F2N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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